molecular formula C13H8BrFN2 B6348055 2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine CAS No. 475992-39-3

2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No. B6348055
CAS RN: 475992-39-3
M. Wt: 291.12 g/mol
InChI Key: YVYXKVLJIXHSKV-UHFFFAOYSA-N
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Description

“2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 475992-39-3 . It has a molecular weight of 291.12 . The IUPAC name for this compound is 2-(4-bromo-3-fluorophenyl)imidazo[1,2-a]pyridine .


Synthesis Analysis

Imidazopyridine, the core structure of this compound, is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .


Molecular Structure Analysis

The InChI code for “2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine” is 1S/C13H8BrFN2/c14-10-5-4-9(7-11(10)15)12-8-17-6-2-1-3-13(17)16-12/h1-8H . This code provides a specific representation of the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine” are not mentioned in the search results, imidazopyridines in general are known to undergo various types of reactions. These include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Physical And Chemical Properties Analysis

The compound “2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine” has a molecular weight of 291.12 .

Scientific Research Applications

Medicinal Chemistry

Imidazopyridine, the core structure of “2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine”, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s used in the development of various pharmaceuticals, although specific applications for this compound are not readily available.

Material Science

This compound is also useful in material science because of its structural character . The specific applications in this field are not mentioned in the sources, but it’s likely used in the synthesis of new materials with unique properties.

Agrochemicals

“2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine” is used as an important raw material and intermediate in the production of agrochemicals . These could include pesticides, herbicides, or other chemicals used in agriculture.

Dye Manufacturing

This compound is also used in the manufacturing of dyes . The specific types of dyes or the role it plays in their synthesis is not specified in the sources.

Antiparasitic Applications

There’s evidence that imidazopyridine compounds have antiparasitic properties. For example, one study found that an imidazopyridine compound had an inhibitory effect on bovine Babesia parasites . While this isn’t directly related to “2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine”, it does suggest potential antiparasitic applications for this class of compounds.

properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2/c14-10-7-9(4-5-11(10)15)12-8-17-6-2-1-3-13(17)16-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYXKVLJIXHSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine

Synthesis routes and methods

Procedure details

In analogy to the method as described in J. Heterocyclic Chem. 1988, 25, 129-137, 2-Bromo-1-(3-bromo-4-fluoro-phenyl)-ethanone (89 mg, 0.3 mmol) and 2-Aminopyridine (28 mg, 0.3 mmol) were dissolved in 2 ml of acetone and shaken overnight. The solvent was evaporated and and the residue was dissolved in 1 ml of DMF. The title compound (m/e=292.6, [M+H+]) was isolated from this solution by HPLC chromatography (YMC CombiPrep C18 column 50×20 mm, solvent gradient 10-95% CH3CN in 0.1% TFA (aq) over 6.0 min, λ=230 nm, flow rate 40 ml/min).
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
89 mg
Type
reactant
Reaction Step Two
Quantity
28 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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